molecular formula C16H13NO B3049619 7-Methoxy-2-phenylquinoline CAS No. 21255-17-4

7-Methoxy-2-phenylquinoline

Cat. No.: B3049619
CAS No.: 21255-17-4
M. Wt: 235.28 g/mol
InChI Key: VVXMXOYGZPFMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-2-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a methoxy group at the 7th position and a phenyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-phenylquinoline can be achieved through various methods One common approach involves the Skraup synthesis, which is a classical method for the preparation of quinoline derivatives This method typically involves the reaction of aniline with glycerol in the presence of an oxidizing agent such as sulfuric acid

Industrial Production Methods: Industrial production of this compound may involve large-scale Skraup synthesis with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2-phenylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 8, using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Brominated or nitrated quinoline derivatives.

Scientific Research Applications

7-Methoxy-2-phenylquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug development, particularly for targeting bacterial efflux pumps and other molecular targets.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-phenylquinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial efflux pumps, thereby enhancing the efficacy of antibiotics. The compound may also interact with DNA or proteins, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

    2-Phenylquinoline: Lacks the methoxy group at the 7th position.

    7-Hydroxy-2-phenylquinoline: Contains a hydroxyl group instead of a methoxy group at the 7th position.

    7-Methoxyquinoline: Lacks the phenyl group at the 2nd position.

Uniqueness: 7-Methoxy-2-phenylquinoline is unique due to the presence of both the methoxy group at the 7th position and the phenyl group at the 2nd position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

7-methoxy-2-phenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-18-14-9-7-13-8-10-15(17-16(13)11-14)12-5-3-2-4-6-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXMXOYGZPFMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10477880
Record name 7-Methoxy-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21255-17-4
Record name 7-Methoxy-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-2-phenylquinoline
Reactant of Route 2
Reactant of Route 2
7-Methoxy-2-phenylquinoline
Reactant of Route 3
Reactant of Route 3
7-Methoxy-2-phenylquinoline
Reactant of Route 4
Reactant of Route 4
7-Methoxy-2-phenylquinoline
Reactant of Route 5
Reactant of Route 5
7-Methoxy-2-phenylquinoline
Reactant of Route 6
Reactant of Route 6
7-Methoxy-2-phenylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.